![molecular formula C15H17BrN2O4 B6329628 1-t-Butyl 2-ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1,2-dicarboxylate CAS No. 1269449-33-3](/img/structure/B6329628.png)
1-t-Butyl 2-ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1,2-dicarboxylate
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Description
“1-t-Butyl 2-ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1,2-dicarboxylate” is a chemical compound with the CAS Number: 1269449-33-3 . It has a molecular weight of 369.21 . The compound is colorless to yellow in its physical form .
Molecular Structure Analysis
The InChI code for the compound is1S/C15H17BrN2O4/c1-5-21-13(19)11-8-9-10(16)6-7-17-12(9)18(11)14(20)22-15(2,3)4/h6-8H,5H2,1-4H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule. Physical And Chemical Properties Analysis
The compound is colorless to yellow in its physical form . It has a molecular weight of 369.21 . The InChI code for the compound is1S/C15H17BrN2O4/c1-5-21-13(19)11-8-9-10(16)6-7-17-12(9)18(11)14(20)22-15(2,3)4/h6-8H,5H2,1-4H3
.
Scientific Research Applications
FGFR Inhibition
1-tert-butyl 2-ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1,2-dicarboxylate: has been investigated as a potent inhibitor of fibroblast growth factor receptors (FGFRs). Abnormal activation of the FGFR signaling pathway is associated with various cancers, including breast cancer, lung cancer, and liver cancer. Targeting FGFRs represents a promising strategy for cancer therapy . Specifically, compound 4h demonstrated significant FGFR inhibitory activity against FGFR1, FGFR2, and FGFR3, making it a potential lead compound for further optimization. In addition to inhibiting cell proliferation, 4h also suppressed migration and invasion of breast cancer cells .
Building Block for Organic Synthesis
The tert-butyl ester group in this compound serves as a versatile building block for organic synthesis. Researchers have used tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate (a derivative of our compound) to synthesize various organic compounds, including amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Scaffold for Novel Compounds
The pyrrolo[2,3-b]pyridine scaffold itself is valuable for designing novel compounds. Researchers have explored its use in other targets, such as human neutrophil elastase (HNE), indicating its potential in diverse areas of drug discovery .
Indole Derivatives
The pyrrole ring in this compound contains a nitrogen atom, which imparts basic properties. Indole alkaloids, which share structural similarities with our compound, are pharmacologically active and have been studied extensively .
FGFR4 Inhibition (Related Compound)
While not directly about our compound, it’s worth noting that 1H-pyrrolo[2,3-b]pyridine derivatives have also been explored as FGFR4 inhibitors with antiproliferative activity against Hep3B cells .
X-ray Diffraction Studies
Although not an application per se, the compound’s crystal structure and X-ray diffraction studies contribute to our understanding of its molecular arrangement and interactions in the solid state .
properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 4-bromopyrrolo[2,3-b]pyridine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O4/c1-5-21-13(19)11-8-9-10(16)6-7-17-12(9)18(11)14(20)22-15(2,3)4/h6-8H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYVWLKWMGHGSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CN=C2N1C(=O)OC(C)(C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl 2-ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1,2-dicarboxylate |
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